Unii-48cet2EN53

概要

説明

ACHN-975は、UDP-3-O-[®-3-ヒドロキシミリストイル]-N-アセチルグルコサミン脱アセチラーゼ(LpxCとして一般的に知られる)の強力で選択的な阻害剤です。この酵素は、グラム陰性菌の外膜の構成要素である脂質Aの生合成に不可欠です。 ACHN-975は、幅広いグラム陰性菌に対して顕著な活性を示しており、抗菌療法の有望な候補となっています .

準備方法

合成経路と反応条件

ACHN-975の合成には、重要な中間体の形成と、それらの後続の反応を制御された条件下で行うなど、複数のステップが含まれます。正確な合成経路と反応条件は機密情報であり、詳細に公開されていません。 合成には、さまざまな試薬や触媒を使用して目的の化学構造を達成することが知られています .

工業生産方法

ACHN-975の工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が伴う可能性があります。 これには、連続フローリアクターや自動合成プラットフォームなどの高度な技術を使用して、生産プロセスを合理化することが含まれます .

化学反応の分析

反応の種類

ACHN-975は、主に酸化、還元、置換反応などの官能基に特有の反応を起こします。 これらの反応は、化合物の構造を改変して活性和安定性を高めるために不可欠です .

一般的な試薬と条件

ACHN-975を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、特定の温度、pHレベル、反応時間などを維持するなど、目的の結果を確実に得られるように注意深く制御されます .

生成される主な生成物

ACHN-975を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、一般的に抗菌活性を保持したACHN-975の中間体または誘導体です .

科学研究への応用

化学: ACHN-975は、LpxCの阻害と脂質Aの生合成を研究するためのモデル化合物として役立ちます。

生物学: 生物学的研究において、ACHN-975は、グラム陰性菌の外膜における脂質Aの役割とその細菌の毒性と耐性への影響を研究するために使用されます.

医学: ACHN-975は、多剤耐性グラム陰性菌に対する抗菌剤として有望視されています。

産業: 製薬業界では、ACHN-975は、LpxCを標的とした新しい抗菌薬の開発におけるリード化合物として使用されます.

科学的研究の応用

作用機序

ACHN-975は、グラム陰性菌における脂質Aの生合成に不可欠な酵素LpxCを選択的に阻害することにより、その効果を発揮します。 LpxCの阻害は、脂質Aの産生を阻害し、細菌の外膜の不安定化につながり、最終的に細菌細胞の死を引き起こします . このプロセスに関与する分子標的と経路には、ACHN-975がLpxCの活性部位に結合して安定な複合体を形成し、酵素が基質を触媒することを防ぐことが含まれます .

類似化合物との比較

類似化合物

LPXC-516: グラム陰性菌に対して類似の抗菌活性を示す別のLpxC阻害剤.

LPXC-313: LpxCの強力な阻害作用と多剤耐性菌に対する活性を示す化合物.

LPXC-289: 化学構造は異なるものの、作用機序が類似しているLpxC阻害剤.

PF-5081090: ファイザー社が開発した、グラム陰性菌に対して顕著な活性を示す化合物.

ACHN-975の独自性

ACHN-975は、LpxCに対する高い効力と選択性、およびさまざまなグラム陰性菌に対する広範な活性を備えているため、際立っています。 その独特の化学構造により、LpxCを効果的に阻害することができ、新しい抗菌薬の開発のための貴重なリード化合物となっています .

特性

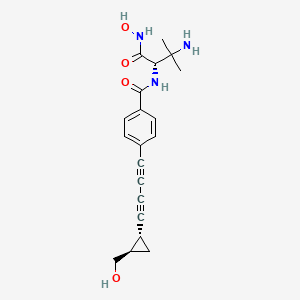

IUPAC Name |

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUUDXEOKIQRU-IXDOHACOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410809-36-7 | |

| Record name | ACHN-975 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHN-975 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

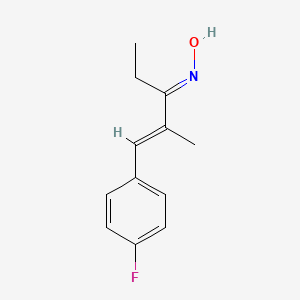

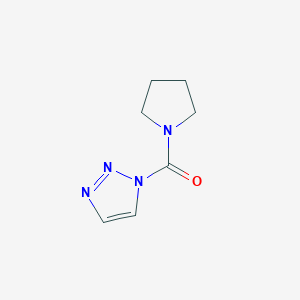

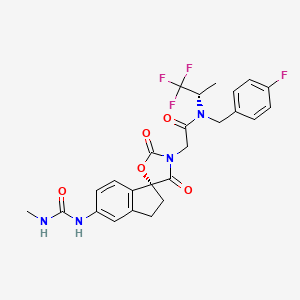

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?

A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .

Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?

A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.

Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?

A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.

Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?

A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.

Q5: What is the current status of ACHN-975 in clinical development?

A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.

Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?

A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .

Q7: What are the potential future directions for the development of LpxC inhibitors?

A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)